

VPC-18005: A Targeted Approach Against ERG-Positive Prostate Cancer

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Compound of Interest

Compound Name:	VPC-18005
Cat. No.:	B10831163

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset, approximately 50% of cases, is characterized by a chromosomal translocation that fuses the androgen-regulated promoter of the TMPRSS2 gene with the coding sequence of the ETS-related gene (ERG).^{[1][2]} This fusion leads to the aberrant overexpression of the ERG transcription factor, a key driver of oncogenesis and disease progression.^{[1][2][3]} ERG overexpression promotes epithelial-to-mesenchymal transition (EMT), cellular invasion, and metastasis.^{[4][5][6]} Given its central role, the ERG transcription factor represents a critical therapeutic target. This guide provides a comprehensive overview of **VPC-18005**, a novel small molecule antagonist designed to directly inhibit ERG function in prostate cancer.

Mechanism of Action

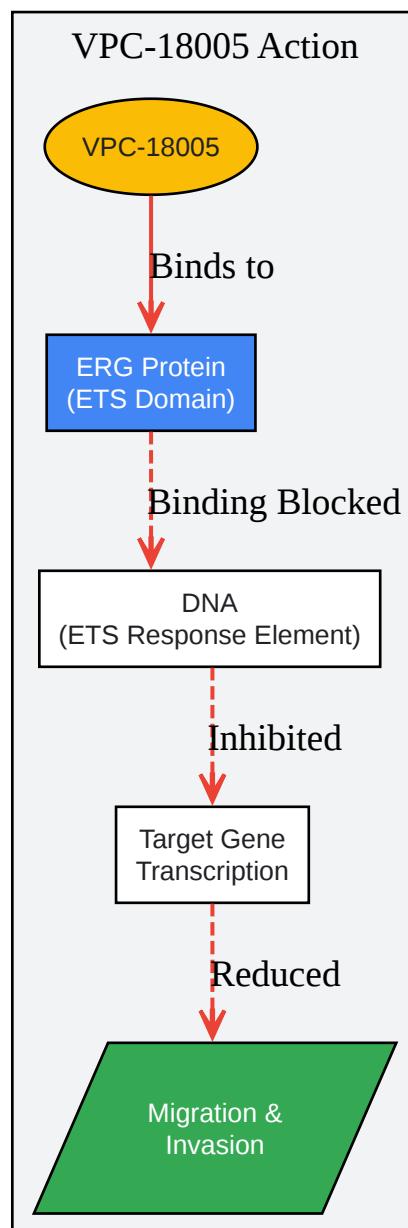
VPC-18005 was identified through a rational, structure-based virtual screening of over three million compounds.^{[1][3]} The primary mechanism of **VPC-18005** is the direct inhibition of the ERG transcription factor's activity.^{[1][4][7]}

Key aspects of its mechanism include:

- Direct Binding to the ERG-ETS Domain: **VPC-18005** binds directly to the DNA-binding ETS domain of the ERG protein.^{[1][2][4][5]} Biophysical methods, including NMR spectroscopy,

have confirmed this direct interaction.[1][8]

- Disruption of ERG-DNA Interaction: By occupying the ETS domain pocket, **VPC-18005** sterically hinders and disrupts the binding of ERG to its target DNA sequences.[1][4][7][9] This has been demonstrated in vitro using Electrophoretic Mobility Shift Assays (EMSA).[1]
- Inhibition of Transcriptional Activity: Consequently, **VPC-18005** inhibits ERG-mediated transcription of downstream target genes that are crucial for the malignant phenotype.[1][4][7] This leads to a reduction in cell migration and invasion without inducing overt cytotoxicity.[1][5]



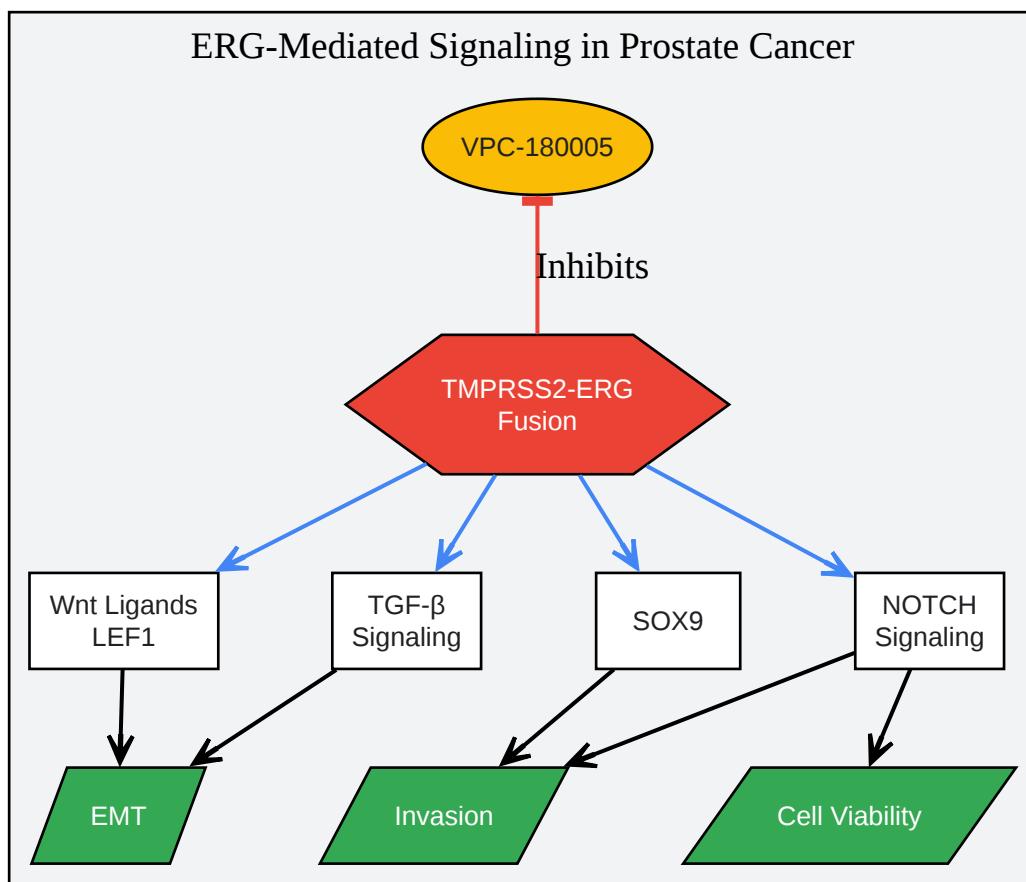
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Mechanism of Action of **VPC-18005**.

Impact on ERG-Mediated Signaling Pathways

The aberrant expression of ERG in prostate cancer cells dysregulates multiple signaling pathways essential for tumor progression. By inhibiting ERG, **VPC-18005** effectively counteracts these oncogenic signaling cascades.

- SOX9 Regulation: ERG is known to induce the expression of SOX9, another transcription factor implicated in prostate cancer invasion.[1][5] **VPC-18005** treatment has been shown to significantly decrease the expression of SOX9 in ERG-positive cells.[5][9][10]
- Wnt Signaling Pathway: ERG can activate the Wnt/LEF1 signaling cascade by directly binding to the promoters of various Wnt ligands and the transcription factor LEF1.[11] This activation promotes cell growth and EMT.[11] Inhibition of ERG by **VPC-18005** is expected to dampen this pro-tumorigenic pathway.
- Other ERG-Associated Pathways: ERG activity is intertwined with several other critical cancer-related pathways, including TGF- β , NOTCH, NF- κ B, RAS/MAPK, and PI3K/Akt.[4][6][12] While **VPC-18005** acts directly on ERG, its inhibitory effect has downstream consequences on these interconnected networks, contributing to its anti-metastatic properties.



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ERG-Regulated Pathways Affected by **VPC-18005**.

Quantitative Data Summary

The efficacy of **VPC-18005** has been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Inhibition of ERG Transcriptional Activity

Cell Line	Assay	IC ₅₀ Value	Reference
PNT1B-ERG	pETS-luc Reporter	3 μM	[1][7][10][13]

| VCaP | pETS-luc Reporter | 6 μM | [1][7][10][13] |

Table 2: Effect on Cell Viability

Cell Line	Compound	Concentration Range	Effect on Viability	Reference
PNT1B-ERG	VPC-18005	0.2–25 μM	No significant decrease	[1][5]
VCaP	VPC-18005	0.2–25 μM	No significant decrease	[1][5]

| PC3 (ERG-negative) | **VPC-18005** | 0.2–25 μM | No significant decrease | [1][5] |

Table 3: In Vitro Anti-Migratory and Anti-Invasive Effects

Cell Line	Assay Type	Treatment	Observation	Reference
PNT1B-ERG	xCelligence Migration	5 μM VPC-18005	Significant inhibition of migration	[5][7][10]

| PNT1B-ERG | Spheroid Invasion | 5 μM **VPC-18005** | Significant reduction in invasion rate | [5][10] |

Table 4: In Vivo Efficacy in Zebrafish Xenograft Model

Cell Line	Treatment	Effect	p-value	Reference
PNT1B-ERG	1 μ M VPC-18005	20-30% decrease in cell dissemination	p = 0.03	[1][7][10]
PNT1B-ERG	10 μ M VPC-18005	Significant decrease in metastasis	p = 0.002	[1][10]
VCaP	1 μ M VPC-18005	20-30% decrease in cell dissemination	p = 0.03	[1][7][10]

| VCaP | 10 μ M **VPC-18005** | Significant decrease in metastasis | p < 0.001 | [1][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize **VPC-18005**.

1. Dual Reporter Luciferase Assay

- Objective: To quantify the inhibitory effect of **VPC-18005** on ERG-mediated transcriptional activity.
- Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG).[1]
- Protocol:
 - Cells are seeded in multi-well plates and co-transfected with a pETS-luciferase reporter plasmid (containing ETS binding sites driving firefly luciferase) and a control Renilla luciferase plasmid.

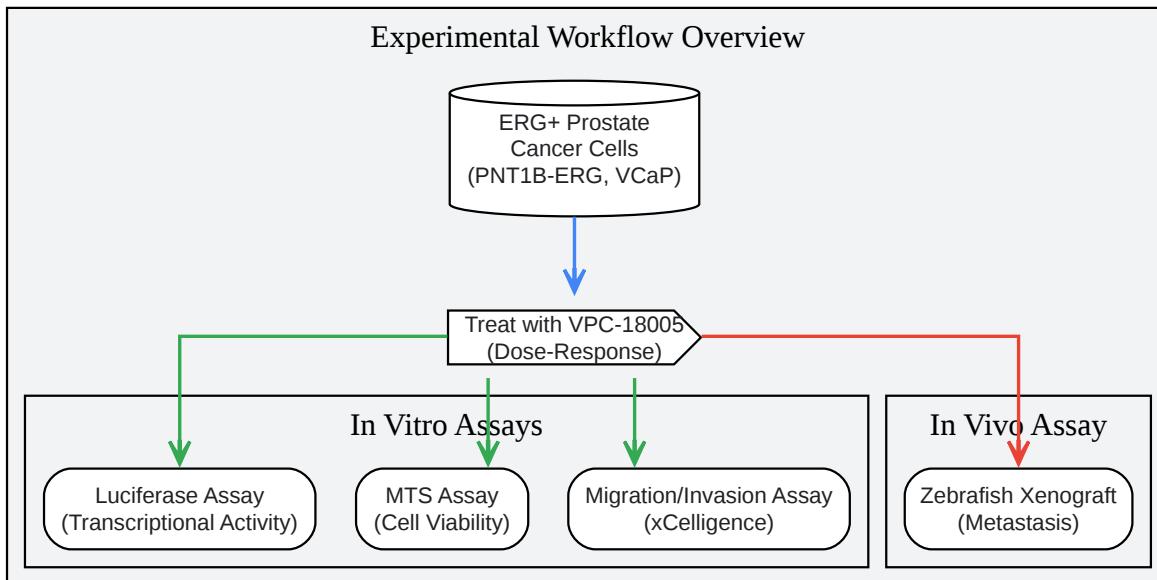
- After transfection, cells are treated with a dose range of **VPC-18005** (e.g., 0.1–100 μ M) or DMSO as a vehicle control.[13]
- Following a 24-hour incubation, cell lysates are collected.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. Data is then used to determine IC₅₀ values.[1]

2. Cell Migration and Invasion Assays (RTCA)

- Objective: To assess the effect of **VPC-18005** on the migratory and invasive potential of ERG-positive cells.
- Apparatus: xCELLigence Real-Time Cell Analysis (RTCA) system with CIM-Plates.
- Protocol:
 - The lower chamber of the CIM-plate is filled with media containing a chemoattractant (e.g., FBS).
 - PNT1B-ERG or VCaP cells are seeded into the upper chamber in serum-free media.[5] For invasion assays, the upper chamber is pre-coated with a layer of Matrigel.
 - The plate is placed in the RTCA station, and cell migration/invasion is monitored in real-time by measuring changes in electrical impedance as cells move through the microporous membrane.
 - After an initial period of cell settling (e.g., 24 hours), **VPC-18005** or DMSO is added to the upper chamber.[5][10]
 - The change in the normalized cell index over time is used to quantify the rate of migration or invasion.[5][10]

3. Zebrafish Xenotransplantation Model

- Objective: To evaluate the anti-metastatic potential of **VPC-18005** in an in vivo setting.
- Model: Transparent Casper zebrafish larvae (2 days post-fertilization).
- Protocol:
 - PNT1B-ERG or VCaP cells are fluorescently labeled (e.g., with Dil or a fluorescent protein).
 - A suspension of labeled cells is microinjected into the perivitelline space of the zebrafish larvae.
 - Post-injection, larvae are transferred to water containing various concentrations of **VPC-18005** (e.g., 1 μ M, 10 μ M) or DMSO.[1]
 - The treatment is refreshed daily for a period of 5 days.
 - Larvae are imaged using fluorescence microscopy to visualize the dissemination of cancer cells from the injection site to distal parts of the body.
 - The number of fish exhibiting metastasis is quantified to determine the effect of the compound.[1][10]



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Workflow for Evaluating **VPC-18005** Efficacy.

Pharmacokinetics and Toxicology

Preliminary studies in murine models indicate that **VPC-18005** is soluble, stable, and orally bioavailable.^[1] Importantly, it does not exhibit general toxicity at single doses up to 500 mg/kg or after a 4-week trial at 150 mg/kg administered twice daily.^[1] This favorable safety profile, especially its lack of cytotoxicity at effective concentrations, distinguishes it from other compounds and supports its potential for clinical development as a non-toxic, anti-metastatic agent.^{[1][5]}

Conclusion

VPC-18005 represents a promising, rationally designed small molecule inhibitor that specifically targets the oncogenic driver ERG in a large subset of prostate cancers. By directly binding to the ERG-ETS domain, it effectively disrupts DNA binding and downstream transcriptional activity. This mechanism translates to a potent inhibition of cancer cell migration and invasion in vitro and a reduction of metastasis in vivo, all without significant cytotoxicity. The data accumulated to date strongly support the continued development of **VPC-18005** and

its derivatives as a novel therapeutic strategy for patients with ERG-positive prostate cancer, particularly for preventing or treating metastatic disease.[1][2]

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